Potassium 4-methyl-2-(pyridin-4-yl)pentanoate
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Overview
Description
Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is a chemical compound with the molecular formula C11H14KNO2 and a molecular weight of 231.34 g/mol . It is a potassium salt derivative of 4-methyl-2-(pyridin-4-yl)pentanoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate typically involves the neutralization of 4-methyl-2-(pyridin-4-yl)pentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but involves larger reactors and more controlled conditions to ensure high purity and yield. The process includes steps such as filtration, drying, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-methyl-2-(pyridin-4-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Applied in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating biochemical pathways and cellular processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methyl-2-(pyridin-3-yl)pentanoate
- Potassium 4-methyl-2-(pyridin-2-yl)pentanoate
- Potassium 4-methyl-2-(pyridin-5-yl)pentanoate
Uniqueness
Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .
Properties
IUPAC Name |
potassium;4-methyl-2-pyridin-4-ylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.K/c1-8(2)7-10(11(13)14)9-3-5-12-6-4-9;/h3-6,8,10H,7H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQDAVQCXIXURC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=NC=C1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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